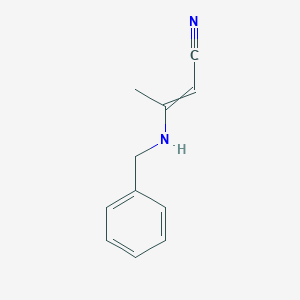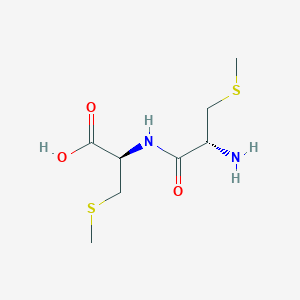
S-Methyl-L-cysteinyl-S-methyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-L-cysteinyl-S-methyl-L-cysteine: is a sulfur-containing amino acid derivative found in various plants, including garlic, cabbage, and onions. This compound is known for its potential health benefits, including antioxidative, neuroprotective, and anti-obesity activities . It is a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can be synthesized through the methylation of L-cysteine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows: [ \text{L-Cysteine} + \text{Methylating Agent} \rightarrow \text{S-Methyl-L-cysteine} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and cabbage. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is used as a substrate in the study of methionine sulfoxide reductase A (MSRA) and its role in oxidative stress reduction .
Biology: The compound is involved in extracellular D-serine signaling and has potential therapeutic benefits for diseases characterized by NMDA-receptor dysfunction, such as Parkinson’s Disease .
Medicine: It has been studied for its neuroprotective and anti-obesity activities, making it a potential candidate for therapeutic applications .
Industry: this compound is used in the food industry as a flavor enhancer due to its presence in garlic and onions .
Wirkmechanismus
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
Vergleich Mit ähnlichen Verbindungen
S-Methyl-L-cysteine: A sulfur-containing amino acid derivative found in plants.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione, an important antioxidant.
Uniqueness: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is unique due to its dual methylation, which enhances its antioxidative and neuroprotective properties compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
58910-52-4 |
|---|---|
Molekularformel |
C8H16N2O3S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
Kanonische SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


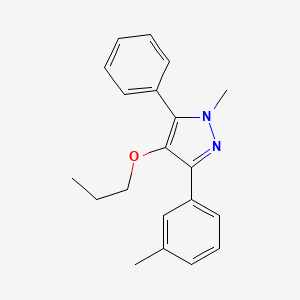

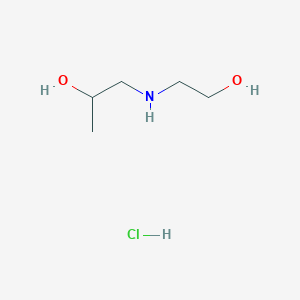
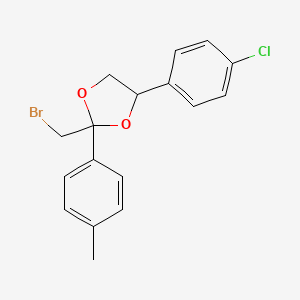
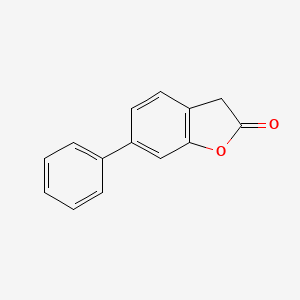
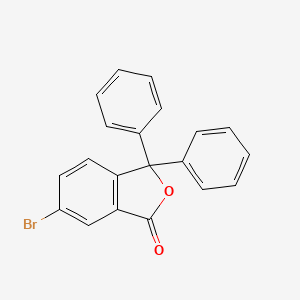
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
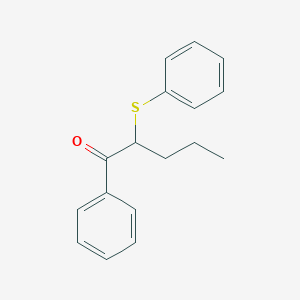
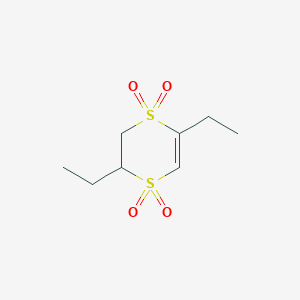

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
